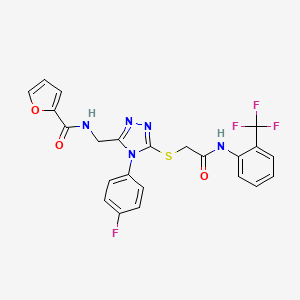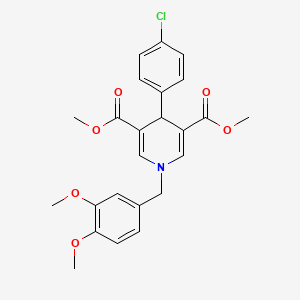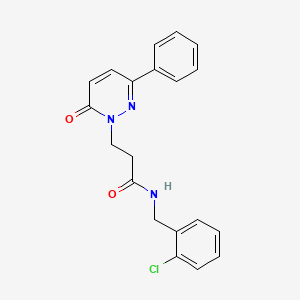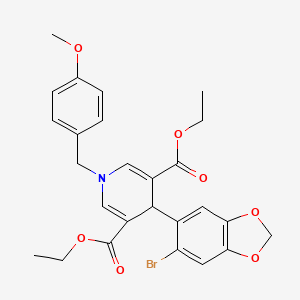![molecular formula C11H8N6O4 B11211163 4-[5-(4-Nitrobenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11211163.png)
4-[5-(4-Nitrobenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(4-NITROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features both oxadiazole and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-NITROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions where a phenyl group is nitrated using a mixture of concentrated nitric and sulfuric acids.
Coupling reactions: The final step involves coupling the nitrophenyl group with the oxadiazole ring, often using reagents like phosphorus oxychloride (POCl3) or other coupling agents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd-C, sodium borohydride (NaBH4)
Solvents: Acetone, ethanol, dichloromethane
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids
Reduction: Formation of amine derivatives
Substitution: Formation of substituted oxadiazole derivatives
Scientific Research Applications
4-{5-[(4-NITROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{5-[(4-NITROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA strands, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl derivatives: Compounds like 4-nitrophenyl chloroformate and 4-nitrophenyl acetate share similar nitrophenyl groups.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole-3-carboxylic acid and 1,2,5-oxadiazole-3-thiol are structurally related.
Uniqueness
4-{5-[(4-NITROPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual oxadiazole rings and nitrophenyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C11H8N6O4 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
4-[5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H8N6O4/c12-10-9(14-21-15-10)11-13-8(20-16-11)5-6-1-3-7(4-2-6)17(18)19/h1-4H,5H2,(H2,12,15) |
InChI Key |
BVDVMJCTKLQHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)C3=NON=C3N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Ethylphenyl)carbamoyl]-7-(thiophen-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11211088.png)
![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11211091.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methylpropyl)piperidine-3-carboxamide](/img/structure/B11211111.png)
![7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11211115.png)
![4-(6-((2-amino-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B11211133.png)
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B11211139.png)
![3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11211145.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate](/img/structure/B11211159.png)
![6-benzyl-N-(3-methoxypropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11211169.png)
![5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11211178.png)



